Acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide Acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide Caspofungin is a semisynthetic derivative of pneumo-candin Bo, a lipopeptide fermentation product derived from the fungus Glarea lozoyensis. Caspofungin constitutes the first in a new class of agents, the echinocandins, classified as a β-(1,3)-d-glucan synthase inhibitor. Caspofungin is a potent noncompetitive inhibitor of the synthesis of glucan, which is a critical component of the fungal cell wall. Caspofungin's ultimate activity results from its direct action on a cell membrane enzyme. Caspofungin exhibits activity against Aspergillus spp. including fumigatus, flavus, and terreus. Its activity results in the killing of Aspergillus spp. at branch points and growing hyphae tips. Caspofungin and other echinocandins have been shown to inhibit 1,3-β-d-glucan synthesis activity in the filamentous ascomycetes A. fumigatus and Aspergillus nidulans. Caspofungin possesses potent fungicidal activity against all Candida spp. including non-albicans strains. Caspofungin is also active against Pneumocystis carinii because the cell wall of the cyst form of the fungus contains the β-(1,3)-d-glucan synthase enzyme.
Brand Name: Vulcanchem
CAS No.: 179463-17-3
VCID: VC0193730
InChI: InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38+,40+,41+,42+,43?,44+,45+,46+;;/m1../s1
SMILES: CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O
Molecular Formula: C56H96N10O19
Molecular Weight: 1213.4 g/mol

Acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

CAS No.: 179463-17-3

Impurities

VCID: VC0193730

Molecular Formula: C56H96N10O19

Molecular Weight: 1213.4 g/mol

Purity: > 95%

Acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide - 179463-17-3

CAS No. 179463-17-3
Product Name Acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Molecular Formula C56H96N10O19
Molecular Weight 1213.4 g/mol
IUPAC Name acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Standard InChI InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38+,40+,41+,42+,43?,44+,45+,46+;;/m1../s1
Standard InChIKey OGUJBRYAAJYXQP-LLXMLGLCSA-N
Isomeric SMILES CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O
SMILES CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O
Canonical SMILES CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O
Appearance White to Off-White Solid
Melting Point >197°C
Description Caspofungin is a semisynthetic derivative of pneumo-candin Bo, a lipopeptide fermentation product derived from the fungus Glarea lozoyensis. Caspofungin constitutes the first in a new class of agents, the echinocandins, classified as a β-(1,3)-d-glucan synthase inhibitor. Caspofungin is a potent noncompetitive inhibitor of the synthesis of glucan, which is a critical component of the fungal cell wall. Caspofungin's ultimate activity results from its direct action on a cell membrane enzyme. Caspofungin exhibits activity against Aspergillus spp. including fumigatus, flavus, and terreus. Its activity results in the killing of Aspergillus spp. at branch points and growing hyphae tips. Caspofungin and other echinocandins have been shown to inhibit 1,3-β-d-glucan synthesis activity in the filamentous ascomycetes A. fumigatus and Aspergillus nidulans. Caspofungin possesses potent fungicidal activity against all Candida spp. including non-albicans strains. Caspofungin is also active against Pneumocystis carinii because the cell wall of the cyst form of the fungus contains the β-(1,3)-d-glucan synthase enzyme.
Purity > 95%
Quantity Milligrams-Grams
Related CAS 162808-62-0
Synonyms 1-[(4R,5S)-5-[(2-Aminoethyl)amino]-N2-[(10R,12S)-10,12-dimethyl-1-oxotetradecyl]-4-hydroxy-L-ornithine]-5-(threo-3-hydroxy-L-ornithine)pneumocandin B0 Diacetate; Caspofungin Diacetate; Cancidas; caspofungin; caspofungin acetate; Caspofungin MSD; L 743,872; L 743872; L-743,872; L-743872; L743,872; L743872; MK 0991; MK-0991; MK0991
Reference 1: Leshinsky J, McLachlan A, Foster DJR, Norris R, Barrs VR. Pharmacokinetics of
caspofungin acetate to guide optimal dosing in cats. PLoS One. 2017 Jun
2;12(6):e0178783. doi: 10.1371/journal.pone.0178783. eCollection 2017. PubMed
PMID: 28575121; PubMed Central PMCID: PMC5456383.


2: Chen L, Yue Q, Li Y, Niu X, Xiang M, Wang W, Bills GF, Liu X, An Z.
Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0
precursor of the antifungal drug caspofungin acetate. Appl Environ Microbiol.
2015 Mar;81(5):1550-8. doi: 10.1128/AEM.03256-14. Epub 2014 Dec 19. PubMed PMID:
25527531; PubMed Central PMCID: PMC4325176.


3: Bai QX, Huan Y, Wang JH, Yang LJ, Dong HJ. Successful treatment of liver
aspergilloma by caspofungin acetate first-line therapy in a non-immunocompromised
patient. Int J Mol Sci. 2012;13(9):11063-70. doi: 10.3390/ijms130911063. Epub
2012 Sep 6. PubMed PMID: 23109838; PubMed Central PMCID: PMC3472730.


4: Christopeit M, Eikam M, Behre G. Comedication of caspofungin acetate and
cyclosporine A after allogeneic haematopoietic stem cell transplantation leads to
negligible hepatotoxicity. Mycoses. 2008;51 Suppl 1:19-24. doi:
10.1111/j.1439-0507.2008.01524.x. PubMed PMID: 18471157.


5: Chan P, Heatherly K, Kupiec TC, Trissel LA. Compatibility of caspofungin
acetate injection with other drugs simulated y-site coadministration. Int J Pharm
Compd. 2008 May-Jun;12(3):276-8. PubMed PMID: 23969719.


6: Condie CK, Tyler LS, Barker B, Canann DM. Visual compatibility of caspofungin
acetate with commonly used drugs during simulated Y-site delivery. Am J Health
Syst Pharm. 2008 Mar 1;65(5):454-7. doi: 10.2146/ajhp070322. Erratum in: Am J
Health Syst Pharm. 2008 Sep 1;65(17):1597. PubMed PMID: 18281738.


7: Leonard WR Jr, Belyk KM, Conlon DA, Bender DR, DiMichele LM, Liu J, Hughes DL.
Synthesis of the antifungal beta-1,3-glucan synthase inhibitor CANCIDAS
(caspofungin acetate) from pneumocandin B0. J Org Chem. 2007 Mar
30;72(7):2335-43. Epub 2007 Mar 8. PubMed PMID: 17343416.


8: Scotter JM, Chambers ST. Comparison of galactomannan detection,
PCR-enzyme-linked immunosorbent assay, and real-time PCR for diagnosis of
invasive aspergillosis in a neutropenic rat model and effect of caspofungin
acetate. Clin Diagn Lab Immunol. 2005 Nov;12(11):1322-7. PubMed PMID: 16275948;
PubMed Central PMCID: PMC1287761.


9: Spellberg B, Fu Y, Edwards JE Jr, Ibrahim AS. Combination therapy with
amphotericin B lipid complex and caspofungin acetate of disseminated zygomycosis
in diabetic ketoacidotic mice. Antimicrob Agents Chemother. 2005 Feb;49(2):830-2.
PubMed PMID: 15673781; PubMed Central PMCID: PMC547325.


10: Grau S, Mateu-De Antonio J. Comment: caspofungin acetate for treatment of
invasive fungal infections. Ann Pharmacother. 2003 Dec;37(12):1919. PubMed PMID:
14632549.
PubChem Compound 123623
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator